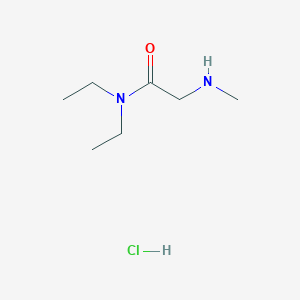

N,N-diethyl-2-(methylamino)acetamide hydrochloride

Description

BenchChem offers high-quality N,N-diethyl-2-(methylamino)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-2-(methylamino)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-diethyl-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-4-9(5-2)7(10)6-8-3;/h8H,4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXWKYMQXFJPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: N,N-Diethyl-2-(methylamino)acetamide Hydrochloride

The following technical guide is structured as a high-level product monograph and application whitepaper, designed for researchers in medicinal chemistry and drug discovery.

Synonym: Sarcosine Diethylamide Hydrochloride[1]

Executive Summary

N,N-Diethyl-2-(methylamino)acetamide hydrochloride (CAS: 44897-15-6) is a specialized secondary amine building block belonging to the class of sarcosine (N-methylglycine) derivatives . Structurally, it represents the diethylamide analog of sarcosine.

In modern drug discovery, this compound serves two primary roles:

-

Fragment-Based Drug Discovery (FBDD): It functions as a low-molecular-weight scaffold (

g/mol ) for introducing N-methylated amide motifs, which are critical for improving metabolic stability and membrane permeability in peptidomimetics. -

Synthetic Intermediate: It is a key precursor for synthesizing complex pharmaceutical agents, particularly those targeting the Glycine Transporter Type 1 (GlyT1) or acting as local anesthetic analogs.

This guide details the physicochemical properties, synthetic pathways, and analytical protocols required to utilize this compound effectively in a research setting.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

The compound is an amphiphilic salt, combining a polar hydrochloride head with a lipophilic diethylamide tail. This duality allows for unique solubility profiles in organic synthesis.

Table 1: Core Technical Specifications

| Property | Specification |

| IUPAC Name | N,N-diethyl-2-(methylamino)acetamide hydrochloride |

| Common Name | Sarcosine diethylamide HCl |

| CAS Number | 44897-15-6 |

| Molecular Formula | |

| Molecular Weight | 180.68 g/mol |

| Physical State | White to off-white crystalline solid (Hygroscopic) |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in Acetone |

| pKa (Calculated) | ~8.2 (Secondary Amine) |

| InChI Key | BAXWKYMQXFJPQI-UHFFFAOYSA-N |

Synthetic Methodology & Manufacturing

The synthesis of N,N-diethyl-2-(methylamino)acetamide HCl follows a robust nucleophilic substitution pathway. Understanding this mechanism is crucial for researchers attempting to derivatize the compound further.

Synthesis Protocol (The Chloroacetamide Route)

The industrial standard for production involves the amination of 2-chloro-N,N-diethylacetamide with methylamine.

Reaction Scheme:

-

Precursor Formation: Reaction of Chloroacetyl chloride with Diethylamine.

-

Amination: Nucleophilic attack by Methylamine (

) on the -

Salt Formation: Acidification with HCl to generate the stable hydrochloride salt.

Visualizing the Synthetic Pathway

The following diagram illustrates the stepwise synthesis and the critical control points for impurity management.

Figure 1: Stepwise synthetic pathway from acyl chloride precursors to the final hydrochloride salt.

Critical Process Parameters (CPPs)

-

Stoichiometry: A large excess of methylamine (typically 3-5 equivalents) is required during the substitution step to prevent the formation of the tertiary amine dimer impurity (where one methylamine molecule reacts with two chloroacetamide molecules).

-

Temperature Control: The amination is exothermic. Maintain temperature

during addition to minimize side reactions.

Applications in Drug Discovery[1]

Glycine Transporter (GlyT1) Inhibition Research

Sarcosine (N-methylglycine) is a known endogenous inhibitor of GlyT1. Researchers utilize N,N-diethyl-2-(methylamino)acetamide as a lipophilic analog to probe the Structure-Activity Relationship (SAR) of the transporter's binding pocket.

-

Mechanism: The diethylamide group replaces the carboxylic acid of sarcosine, altering the electrostatic interaction within the active site while improving blood-brain barrier (BBB) permeability.

Peptidomimetic Building Block

In peptide synthesis, this compound serves as a "cap" or a modified amino acid residue.

-

Proteolytic Stability: The N-methyl group introduces steric hindrance, reducing the susceptibility of adjacent peptide bonds to enzymatic cleavage by proteases.

-

Conformational Constraint: N-methylation restricts the conformational freedom of the peptide backbone, potentially locking the molecule into a bioactive conformation.

Analytical Profiling & Quality Control

To ensure data integrity in biological assays, the purity of N,N-diethyl-2-(methylamino)acetamide HCl must be verified.

HPLC-MS Method

Due to the lack of a strong UV chromophore (only end-absorption at <210 nm), Mass Spectrometry (MS) is the preferred detection method.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: ESI+ (Electrospray Ionization, Positive Mode).

-

Expected Mass:

m/z (Free base mass).

Analytical Workflow Diagram

The following flowchart outlines the decision matrix for validating the compound's identity and purity.

Figure 2: Quality Control workflow for verifying the identity of Sarcosine Diethylamide HCl.

Handling & Safety Protocols

As a secondary amine hydrochloride, this compound requires specific handling precautions.

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at room temperature (

). Exposure to moisture will lead to deliquescence, making precise weighing difficult. -

Toxicology: While comprehensive toxicological data is limited, structurally related acetamides (e.g., N,N-diethylacetamide) are skin and eye irritants.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

-

References

-

PubChem. (n.d.). Compound Summary for CID 13352066: 2-(Diethylamino)-N,N-diethylacetamide (Structural Analog). National Library of Medicine. Retrieved January 29, 2026, from [Link]

N,N-diethyl-2-(methylamino)acetamide hydrochloride chemical properties

A Lipophilic Sarcosine Scaffold for CNS Drug Discovery

Executive Summary

N,N-Diethyl-2-(methylamino)acetamide hydrochloride (CAS: 44897-15-6), often referred to as Sarcosine Diethylamide HCl , is a specialized amino-amide intermediate used in the development of glutamatergic modulators and peptidomimetics. Structurally, it is the diethylamide derivative of Sarcosine (N-methylglycine).

In drug development, this molecule serves two critical functions:

-

Pharmacological Probe: As a lipophilic analog of Sarcosine, it is investigated for its potential to inhibit the Glycine Transporter Type 1 (GlyT1) with improved Blood-Brain Barrier (BBB) permeability compared to the zwitterionic parent amino acid.

-

Synthetic Scaffold: The secondary amine acts as a versatile nucleophile for constructing complex N-methylated peptidomimetics, offering a "solubilizing tail" (the diethylamide group) that improves the physicochemical profile of drug candidates.

This guide provides a comprehensive technical analysis of its properties, synthesis, quality control, and applications in pharmaceutical research.

Chemical Identity & Physicochemical Profile[1][2][3][4]

| Property | Specification |

| IUPAC Name | N,N-diethyl-2-(methylamino)acetamide hydrochloride |

| Common Name | Sarcosine Diethylamide HCl |

| CAS Number | 44897-15-6 |

| Molecular Formula | |

| Molecular Weight | 180.68 g/mol |

| Structure | |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in Water, Methanol, Ethanol; Insoluble in Diethyl Ether |

| Hygroscopicity | Moderate (Store under desiccant) |

Structural Significance

The molecule consists of a sarcosine core (N-methylglycine) modified at the C-terminus with a diethylamide group.

-

N-Methyl Group: Prevents enzymatic degradation by certain aminopeptidases and increases metabolic stability.

-

Diethylamide Moiety: Masks the carboxylic acid, removing the negative charge at physiological pH. This significantly increases lipophilicity (LogP) compared to Sarcosine, facilitating passive diffusion across the BBB.

Synthesis & Manufacturing Protocol

The industrial standard for synthesizing N,N-diethyl-2-(methylamino)acetamide involves a two-step nucleophilic substitution sequence.[1] This route avoids the use of expensive peptide coupling agents (like DCC/EDC) required if starting directly from Sarcosine.

Reaction Scheme (DOT Visualization)

Figure 1: Step-wise synthesis pathway via the chloroacetamide intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of N,N-Diethyl-2-chloroacetamide

-

Setup: Charge a reactor with Diethylamine (1.0 eq) and Dichloromethane (DCM) (10 volumes). Cool to 0°C.[2][3]

-

Addition: Add Chloroacetyl chloride (1.05 eq) dropwise, maintaining temperature < 10°C. Add Triethylamine (1.1 eq) as a base scavenger.

-

Workup: Stir for 2 hours. Wash organic layer with 1N HCl, then sat.

, then Brine. Dry over -

Yield: Expect >90% yield of a colorless oil (N,N-Diethyl-2-chloroacetamide).

Step 2: Amination to Target Molecule

-

Reaction: Dissolve the intermediate from Step 1 in THF or Ethanol .

-

Substitution: Add excess Methylamine (3-5 eq, 33% in EtOH or 40% aq) to prevent over-alkylation (formation of the tertiary amine dimer).

-

Conditions: Stir at room temperature for 12–24 hours. Monitor by TLC (the chloride is displaced by the amine).

-

Isolation: Concentrate in vacuo to remove solvent and excess methylamine.

-

Salt Formation: Dissolve the oily residue in dry Diethyl Ether or Ethyl Acetate . Cool to 0°C. Bubble dry HCl gas or add 4M HCl in Dioxane dropwise.

-

Purification: The hydrochloride salt will precipitate. Filter the white solid. Recrystallize from Ethanol/Ether if necessary to remove amine salts.

Quality Control & Analytical Methods

For pharmaceutical applications, purity must be validated to exclude the "dimer" impurity (where two chloroacetamide units react with one methylamine).

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 15 minutes. (The molecule is polar; early elution expected).

-

Detection: UV at 210 nm (Amide bond absorption).

Impurity Profile

| Impurity | Origin | Limit (API Grade) |

| N,N-Diethyl-2-chloroacetamide | Unreacted Intermediate (Genotoxic Alert) | < 10 ppm |

| Sarcosine Bis-amide | Over-alkylation (Dimer) | < 0.5% |

| Diethylamine HCl | Residual starting material | < 0.5% |

Applications in Drug Discovery

A. Glycine Transporter 1 (GlyT1) Inhibition

Schizophrenia research focuses on hypofunction of the NMDA receptor.[4][5] Increasing synaptic glycine levels by inhibiting its reuptake (via GlyT1) is a validated therapeutic strategy.

-

Mechanism: Sarcosine is a natural GlyT1 inhibitor.[6][4][7][8]

-

Role of Diethylamide: The diethylamide derivative mimics the spatial arrangement of Sarcosine but replaces the hydrophilic carboxylate. This allows the molecule to penetrate the CNS more effectively, where it may act as a prodrug (hydrolyzing back to Sarcosine) or a direct inhibitor depending on the specific binding pocket interactions.

B. Peptidomimetic "Cap"

In the design of peptide drugs, the N-terminus is often a site of metabolic instability.

-

Capping Agent: Reacting the secondary amine of this molecule with an activated carboxylic acid (of a peptide chain) creates a "Sarcosine-Diethylamide" cap.

-

Benefit: This cap improves water solubility (due to the amide polarity) while preventing aminopeptidase degradation.

Functional Workflow (DOT Visualization)

Figure 2: Dual utility in pharmacology and synthetic chemistry.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Handling: The hydrochloride salt is a fine powder that can be irritating to mucous membranes. Use a dust mask (N95) and safety glasses.

-

Storage: Hygroscopic. Store at -20°C for long-term stability. Ensure the container is tightly sealed to prevent hydrolysis of the amide bond over time.

References

-

Chemical Identity: N,N-diethyl-2-(methylamino)acetamide hydrochloride. CAS 44897-15-6.[3][9] Santa Cruz Biotechnology.[9] Link[9]

-

Sarcosine Pharmacology: Sarcosine (N-Methylglycine) | GlyT1 Inhibitor.[4][7] MedChemExpress. Link

-

Synthesis Methodology: Method for preparing 2-amino-dimethyl acetamide hydrochloride. Patent CN102351733A (Analogous chemistry). Link

-

Clinical Context: A Study of the Effects of Sarcosine on Symptoms and Brain Glycine Levels. ClinicalTrials.gov Identifier: NCT00538070. Link

Sources

- 1. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]

- 2. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Supplementation of antipsychotic treatment with sarcosine – GlyT1 inhibitor – causes changes of glutamatergic (1)NMR spectroscopy parameters in the left hippocampus in patients with stable schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

Technical Monograph: N,N-Diethyl-2-(methylamino)acetamide Hydrochloride

This technical monograph provides an in-depth structural and synthetic analysis of N,N-diethyl-2-(methylamino)acetamide hydrochloride , a specific sarcosine (N-methylglycine) derivative.

Synonyms: Sarcosine N,N-diethylamide HCl; 2-(Methylamino)-N,N-diethylacetamide hydrochloride. CAS Number: 44897-15-6 (HCl salt) / 27794-54-3 (Free base)

Molecular Identity & Physicochemical Architecture

This compound represents the N,N-diethylamide derivative of sarcosine.[1] Structurally, it bridges the gap between simple amino acids and complex local anesthetics (resembling the hydrophilic "tail" of Lidocaine).[1] Its pharmacological relevance lies in its potential as a Glycine Transporter-1 (GlyT1) inhibitor or a lipophilic prodrug for sarcosine, utilized in glutamatergic modulation research (Schizophrenia/NMDA receptor hypofunction models).[1]

Core Chemical Data

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 180.68 g/mol (Salt) / 144.22 g/mol (Free Base) |

| Physical State | White to off-white crystalline solid (Hygroscopic) |

| Solubility | Highly soluble in water, methanol, ethanol; sparingly soluble in |

| pKa (Calculated) | ~8.2 (Secondary amine) |

| H-Bond Donors/Acceptors | 2 Donors (Amine-H, HCl), 2 Acceptors (Amide-O, Amine-N) |

Structural Logic & Pharmacophore

The molecule consists of three distinct functional domains:

-

Secondary Amine (

): The ionizable center responsible for water solubility (as HCl salt) and receptor interaction.[1] -

Linker (

): A methylene bridge providing rotational freedom.[1] -

Diethylamide Terminus (

): A lipophilic moiety that enhances membrane permeability compared to the parent amino acid (sarcosine), preventing zwitterion formation and allowing passive diffusion.[1]

Figure 1: Structural derivation and pharmacological logic of converting Sarcosine to its Diethylamide analog.

Synthetic Pathway & Process Control

Objective: Synthesis of N,N-diethyl-2-(methylamino)acetamide HCl via the "Chloroacetyl Chloride Route."

Rationale: This route avoids the use of expensive peptide coupling reagents (EDC/HOBt) required if starting from Sarcosine, utilizing robust

Reaction Scheme

-

Acylation: Diethylamine + Chloroacetyl chloride

2-Chloro-N,N-diethylacetamide.[1] -

Amination: 2-Chloro-N,N-diethylacetamide + Methylamine (excess)

Free Base.[1] -

Salification: Free Base + HCl

Final Hydrochloride Salt.[1]

Detailed Protocol

Step 1: Intermediate Synthesis (2-Chloro-N,N-diethylacetamide)

-

Reagents: Chloroacetyl chloride (1.0 eq), Diethylamine (1.0 eq), Triethylamine (1.1 eq), DCM (Dichloromethane).[1]

-

Protocol:

-

Cool a solution of Diethylamine and Triethylamine in dry DCM to 0°C under

. -

Add Chloroacetyl chloride dropwise (highly exothermic; control temp < 10°C).

-

Stir at RT for 2 hours. Wash with 1M HCl, then Sat.[1]

, then Brine.[1] -

Dry (

) and concentrate.

-

Critical Control Point: Ensure complete removal of unreacted amine to prevent side reactions in Step 2.[1]

-

Step 2: Nucleophilic Substitution (The "Methylamine Step")[1]

-

Reagents: Intermediate from Step 1, Methylamine (40% aq. solution or 2M in THF).

-

Stoichiometry: Use 5-10 equivalents of Methylamine.

-

Expert Insight: A large excess of methylamine is strictly required to prevent the product (a secondary amine) from reacting with another molecule of the chloro-intermediate, which would form a useless "dimer" (tertiary amine impurity).[1]

-

-

Protocol:

-

Dissolve the chloro-intermediate in THF.[1]

-

Add Methylamine solution at 0°C.

-

Allow to warm to RT and stir for 12–18 hours.

-

Concentrate in vacuo to remove THF and excess Methylamine.[1]

-

Partition residue between DCM and water.[1] Adjust aqueous layer to pH > 12 (NaOH).[1]

-

Extract with DCM (

).[1] Dry and concentrate to yield the Free Base (pale yellow oil).[1]

-

Step 3: Hydrochloride Salt Formation[1]

-

Protocol:

Figure 2: Step-by-step synthetic workflow emphasizing the critical Sn2 substitution control.

Analytical Validation (The "Fingerprint")

To validate the identity of the synthesized compound, the following spectroscopic signatures must be observed.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Position | Shift ( | Multiplicity | Integration | Assignment |

| N-Methyl | 2.55 - 2.65 | Singlet | 3H | |

| Alpha-CH2 | 3.80 - 4.00 | Singlet | 2H | |

| Ethyl CH2 | 3.25 - 3.40 | Quartet (x2) | 4H | Amide |

| Ethyl CH3 | 1.05 - 1.20 | Triplet (x2) | 6H | Amide |

Note on Rotamers: Due to the restricted rotation of the amide bond (

Mass Spectrometry (ESI-MS)

-

Parent Ion

: Observed m/z = 145.13 (Calculated for -

Fragmentation Pattern:

Handling, Stability & Safety

-

Hygroscopicity: As a secondary amine hydrochloride, this compound is hygroscopic .[1] It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).[1] Exposure to humid air will cause the solid to deliquesce into a sticky gum.[1]

-

Stability: Stable in solid form at -20°C for >2 years.[1] Aqueous solutions should be prepared fresh, as amides can hydrolyze slowly under acidic/basic extremes or prolonged heating.[1]

-

Safety:

References

-

Sarcosine and GlyT1 Inhibition: Lane, H. Y., et al. (2010).[1] "Sarcosine therapy for schizophrenia: a systematic review and meta-analysis." International Journal of Neuropsychopharmacology.

-

Amide Synthesis Methodologies: Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[1] Tetrahedron.

-

Chemical Structure Data: PubChem Compound Summary for CID 13352066 (Free Base Analog). [1]

-

Santa Cruz Biotechnology: Product Data Sheet for N,N-diethyl-2-(methylamino)acetamide hydrochloride (CAS 44897-15-6).[3] [1][3]

Sources

Technical Monograph: N,N-Diethyl-2-(methylamino)acetamide Hydrochloride

[1]

Executive Summary & Molecular Identity[1]

N,N-Diethyl-2-(methylamino)acetamide hydrochloride is a specialized glycinamide derivative utilized primarily as a building block in the synthesis of peptidomimetics and as a polar intermediate in pharmaceutical process chemistry.[1] Structurally, it consists of a sarcosine (N-methylglycine) backbone amidated with a diethylamine moiety, stabilized as a hydrochloride salt.[1]

For researchers in drug development, accurate characterization of this compound is critical due to its structural similarity to common impurities found in local anesthetics (e.g., Lidocaine analogs) and its potential use as a fragment in fragment-based drug discovery (FBDD).[1]

Physicochemical Identity Table[1]

| Parameter | Technical Specification |

| Chemical Name | N,N-Diethyl-2-(methylamino)acetamide hydrochloride |

| CAS Number (HCl Salt) | 877880-03-0 |

| CAS Number (Free Base) | 44897-15-6 |

| Molecular Formula | |

| Molecular Weight | 180.68 g/mol (Salt) / 144.22 g/mol (Base) |

| Exact Mass (Monoisotopic) | 180.1029 (Salt cation + anion complex) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexane).[1][2] |

Molecular Weight Analysis & Stoichiometry

In precision synthesis, the "molecular weight" printed on a bottle often fails to account for hygroscopic water uptake or non-stoichiometric salt formation.[1] When using CAS 877880-03-0 , you must treat the hydrochloride counterion as a critical mass component.[1]

The "Free Base" Trap

A common experimental error occurs when researchers calculate molar equivalents based on the free base (

Correction Factor Protocol:

If your protocol specifies the free base but you are using the HCl salt:

Hygroscopicity Management

Secondary amine salts are prone to deliquescence.[1]

Synthetic Pathway & Reaction Logic[1][2][3]

The synthesis of N,N-Diethyl-2-(methylamino)acetamide hydrochloride generally follows a nucleophilic substitution pathway starting from an

Synthesis Workflow Diagram

Figure 1: Synthetic logic flow for the production of CAS 877880-03-0.[1] Note the critical requirement for excess methylamine to suppress the bis-alkylated impurity.[1]

Process Criticalities

-

The Leaving Group: The chloro- substituent on the precursor (N,N-Diethyl-2-chloroacetamide) is activated by the adjacent carbonyl group, making it highly susceptible to

attack.[1] -

Stoichiometry Control: You must use a large excess (3-5 equivalents) of methylamine.[1] If the ratio is 1:1, the product secondary amine competes with the starting methylamine, leading to the "Impurity" shown in Figure 1 (a tertiary amine).[1]

-

Salt Formation: The final acidification step serves two purposes: it stabilizes the amine (preventing oxidation) and purifies the compound (the salt precipitates from non-polar ethers while impurities often remain in solution).[1]

Analytical Characterization (Self-Validating Protocols)

To ensure scientific integrity, you cannot rely solely on vendor labels.[1] Use the following spectral signatures to validate the identity of your material.

Proton NMR ( -NMR) Expectations

Solvent:

| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| N-CH3 | 2.55 - 2.65 | Singlet (s) | 3H | Methyl group attached to the secondary amine.[1] |

| N-CH2-CO | 3.80 - 4.00 | Singlet (s) | 2H | Alpha-methylene protons (deshielded by carbonyl and amine).[1] |

| N-CH2-CH3 | 3.25 - 3.40 | Quartet (q) | 4H | Methylene protons of the diethyl groups.[1] |

| N-CH2-CH3 | 1.05 - 1.20 | Triplet (t) | 6H | Methyl protons of the diethyl groups.[1] |

Diagnostic Check: In the HCl salt form, the N-methyl and alpha-methylene protons will shift slightly downfield compared to the free base due to the positive charge on the nitrogen.[1] If you see a "broad hump" around 9-10 ppm in DMSO, that is the ammonium proton (

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode)[1]

-

Target Ion

: 145.2 m/z[1] -

Interpretation: You will detect the protonated free base.[1] You will not see the 180.68 mass directly in the MS spectrum; the HCl dissociates.[1]

-

Red Flag: A peak at ~158 m/z suggests contamination with the dimethyl analog, or ~173 m/z suggests the ethyl-methyl variant.[1]

Handling & Storage Protocol

This compound is an irritant and hygroscopic .[1]

References

Discovery and history of N,N-diethyl-2-(methylamino)acetamide hydrochloride

[1][2][3]

Executive Summary

N,N-Diethyl-2-(methylamino)acetamide hydrochloride (CAS: 877880-03-0; Free base CAS: 44897-15-6), often referred to chemically as Sarcosine diethylamide hydrochloride , is a specialized aliphatic amine intermediate used primarily in advanced pharmaceutical synthesis.[1] While not a marketed active pharmaceutical ingredient (API) itself, it serves as a critical building block in the development of complex therapeutic agents, most notably next-generation macrolide antibiotics designed to overcome bacterial resistance.

This guide explores its chemical lineage as a sarcosine derivative, its role in modern medicinal chemistry (highlighting its application in Taisho Pharmaceutical's macrolide research), and the verified protocols for its synthesis and handling.

Chemical Identity & Specifications

This compound is the diethylamide derivative of Sarcosine (N-methylglycine).[2] Its structure features a secondary amine capable of further functionalization, making it an ideal "linker" or side-chain motif in drug design.

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | N,N-Diethyl-2-(methylamino)acetamide hydrochloride |

| Common Synonyms | Sarcosine diethylamide HCl; N-Methylglycine diethylamide HCl |

| CAS Number (Salt) | 877880-03-0 |

| CAS Number (Free Base) | 44897-15-6 |

| Molecular Formula | |

| Molecular Weight | 180.68 g/mol |

| SMILES | CNCC(=O)N(CC)CC.Cl |

| InChIKey | BAXWKYMQXFJPQI-UHFFFAOYSA-N |

Physicochemical Properties

-

Appearance: White to off-white crystalline solid (hygroscopic).

-

Solubility: Highly soluble in water, methanol, and ethanol; sparingly soluble in non-polar solvents (hexane).

-

Acidity (pKa): The secondary amine typically has a pKa

8.5–9.0, making it protonated at physiological pH. -

Stability: Stable under standard conditions but sensitive to strong oxidizers.

Discovery & History: The "Linker" Evolution

Origins in Amino Acid Chemistry

The discovery of N,N-Diethyl-2-(methylamino)acetamide is rooted in the early 20th-century exploration of amino acid amides . Chemists sought to modify simple amino acids like glycine and sarcosine to alter their solubility and reactivity. By converting the carboxylic acid of sarcosine into a diethylamide, researchers created a molecule that retained the nucleophilic properties of the secondary amine while masking the acidic tail with a lipophilic amide group.

Role in Macrolide Antibiotic Development (The Taisho Breakthrough)

The compound gained significant technical relevance in the 2010s during the "post-ketolide" era of antibiotic research. A pivotal application appears in the patent literature from Taisho Pharmaceutical Co., Ltd. (e.g., WO 2012/115256 ).[3][4]

-

The Challenge: Bacteria had developed resistance to standard macrolides (like Erythromycin) via efflux pumps and ribosomal methylation.

-

The Solution: Researchers modified the C-4'' position of the cladinose sugar or the macrolactone ring to improve binding affinity to the bacterial ribosome.

-

The Application: N,N-Diethyl-2-(methylamino)acetamide was utilized as a side-chain precursor. Its secondary amine allows it to be tethered to the macrolide core, while the diethylamide tail provides a specific steric and electronic profile that enhances the drug's interaction with the ribosomal exit tunnel, potentially restoring efficacy against resistant strains.

Significance as a Building Block

Beyond antibiotics, the "sarcosine diethylamide" motif is valued in medicinal chemistry for:

-

Solubility Enhancement: The amide group improves water solubility compared to alkyl chains.

-

Metabolic Stability: The diethylamide bond is relatively resistant to hydrolysis compared to esters.

-

Peptidomimetics: It serves as a glycine mimic in the design of protease inhibitors.

Synthesis & Manufacturing Protocol

The industrial synthesis of N,N-Diethyl-2-(methylamino)acetamide hydrochloride typically follows a two-step nucleophilic substitution pathway starting from chloroacetyl chloride.

Synthetic Pathway Diagram

Caption: Stepwise synthesis from chloroacetyl chloride to the hydrochloride salt.

Detailed Methodology

Step 1: Synthesis of N,N-Diethyl-2-chloroacetamide

-

Setup: Equip a 3-neck round-bottom flask with a dropping funnel, thermometer, and nitrogen inlet.

-

Reagents: Charge with Diethylamine (1.0 eq) and a base (e.g., Triethylamine, 1.1 eq) in Dichloromethane (DCM) at 0°C.

-

Addition: Dropwise add Chloroacetyl chloride (1.0 eq) dissolved in DCM, maintaining temperature <5°C to prevent polymerization.

-

Reaction: Stir at room temperature for 2 hours.

-

Workup: Wash with water, 1N HCl, and brine. Dry organic layer over

and concentrate. -

Validation: Check GC-MS for

peak at 149/151 (Cl isotope pattern).

Step 2: Amination with Methylamine

-

Reaction: Dissolve N,N-Diethyl-2-chloroacetamide in THF.

-

Reagent: Add excess Methylamine (2.0M in THF or aqueous 40%, 3-5 eq). Excess is crucial to prevent double alkylation (formation of tertiary amine dimer).

-

Conditions: Stir in a sealed pressure vessel at 40-60°C for 4-6 hours.

-

Workup: Concentrate to remove excess methylamine and solvent. Dissolve residue in DCM and wash with saturated

. -

Purification: The crude free base is often an oil. It can be distilled under high vacuum if necessary.

Step 3: Salt Formation (Hydrochloride)

-

Dissolution: Dissolve the free base oil in dry Diethyl Ether or Ethanol.

-

Acidification: Add 4M HCl in Dioxane dropwise with stirring at 0°C.

-

Crystallization: The white hydrochloride salt precipitates.

-

Filtration: Filter the solid, wash with cold ether, and dry under vacuum.

Applications in Drug Development

The utility of N,N-Diethyl-2-(methylamino)acetamide lies in its ability to introduce the sarcosinyl-diethylamide moiety.

Structural Activity Relationship (SAR) Impact

When incorporated into a drug scaffold (e.g., Macrolides, Kinase Inhibitors), this moiety affects:

-

Hydrogen Bonding: The secondary amine acts as a hydrogen bond donor/acceptor.

-

Lipophilicity: The diethylamide group modulates LogP, often improving membrane permeability compared to a primary amide or acid.

-

Steric Bulk: The diethyl groups provide steric hindrance that can block metabolic deactivation at adjacent sites.

Key Patent Reference

-

Patent: WO 2012/115256 A1

-

Applicant: Taisho Pharmaceutical Co., Ltd.[3]

-

Context: Synthesis of C-4'' substituted macrolide derivatives. The compound is used as an amine nucleophile to displace a leaving group on the macrolide sugar or alkyl linker, creating a novel antibiotic candidate with enhanced activity against resistant pathogens.

References

-

Taisho Pharmaceutical Co., Ltd. (2012). C-4'' Position Substituted Macrolide Derivative. WO 2012/115256 A1. World Intellectual Property Organization.

-

PubChem . (2024). Compound Summary: N,N-Diethyl-2-(methylamino)acetamide hydrochloride.[5][1][] National Library of Medicine. (Note: Link directs to related free base/salt records).

-

ChemicalBook . (2024). N,N-Diethyl-2-(methylamino)acetamide hydrochloride Product Entry.

-

Santa Cruz Biotechnology . (2024). N,N-diethyl-2-(methylamino)acetamide hydrochloride Data Sheet. [5]

Technical Profiling Guide: N,N-Diethyl-2-(methylamino)acetamide Hydrochloride

[1]

Executive Summary & Compound Identity

N,N-Diethyl-2-(methylamino)acetamide hydrochloride (CAS: 44897-15-6) is a secondary amine salt structurally related to the glycinamide class.[1] Often utilized as a pharmaceutical intermediate or a degradation product of local anesthetics (e.g., lidocaine analogs), its solubility profile is governed by the interplay between its hydrophilic ionic head (methylammonium chloride) and its lipophilic diethylamide tail.[1]

This guide provides a definitive framework for determining, predicting, and optimizing the solubility of this compound in aqueous and organic matrices.[1]

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | N,N-Diethyl-2-(methylamino)acetamide hydrochloride |

| CAS Number | 44897-15-6 |

| Molecular Formula | C₇H₁₆N₂O[2][3][4][5][6][7][8] · HCl |

| Molecular Weight | 180.68 g/mol |

| Functional Class | Amino-amide; Glycinamide derivative |

| pKa (Calculated) | ~7.8 - 8.2 (Secondary amine) |

Solubility Profile: Predicted & Observed Behavior

Note: While batch-specific crystalline forms can alter exact saturation points, the following profile is derived from structure-activity relationships (SAR) of small molecule amine-hydrochlorides.

Solvent Compatibility Matrix

The hydrochloride salt form drastically increases polarity compared to the free base, driving high aqueous solubility.[1]

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Saturation (25°C) | Mechanistic Rationale |

| Aqueous | Water (Milli-Q) | Very High | >100 mg/mL | Strong ion-dipole interactions; H-bonding capacity of the amide. |

| Aqueous | 0.9% Saline (PBS) | High | >50 mg/mL | Slightly reduced vs. water due to the Common Ion Effect (Cl⁻).[1] |

| Alcohol | Methanol | High | >50 mg/mL | High dielectric constant supports ion dissociation.[1] |

| Alcohol | Ethanol | Moderate | 10–30 mg/mL | Reduced polarity limits salt lattice disruption.[1] |

| Polar Aprotic | DMSO | High | >50 mg/mL | Universal solvent for polar organic salts.[1] |

| Non-Polar | Hexane / Heptane | Insoluble | <0.1 mg/mL | Lack of dipole moment to overcome lattice energy.[1] |

| Chlorinated | Dichloromethane | Low | 1–5 mg/mL | Functional for extraction only if converted to free base.[1] |

The pH-Solubility Relationship

The solubility of N,N-diethyl-2-(methylamino)acetamide is strictly pH-dependent.[1]

-

pH < 6.0: The molecule exists predominantly as the cationic ammonium species (

), maintaining maximal aqueous solubility.[1] -

pH > 8.0: Deprotonation to the free base (

) occurs.[1] The free base is an oil or low-melting solid with significantly reduced water solubility but enhanced lipophilicity (LogP increases).[1]

Critical Insight: When formulating for intravenous (IV) or assay use, maintain buffer pH at least 2 units below the pKa (target pH < 6.0) to prevent precipitation of the free base.[1]

Experimental Protocols for Solubility Determination

Do not rely on literature values alone. Batch-to-batch variation in crystallinity requires empirical validation.[1]

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Best for: Final formulation validation and regulatory data.[1]

-

Preparation: Weigh 50 mg of N,N-diethyl-2-(methylamino)acetamide HCl into a 4 mL glass vial.

-

Solvent Addition: Add 250 µL of the target solvent (e.g., PBS pH 7.4).

-

Equilibration:

-

Agitate at 25°C for 24 hours (orbital shaker at 300 RPM).

-

Visual Check: If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).[1]

-

-

Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PVDF membrane.

-

Note: Avoid nylon filters if using acidic media, as they may bind cationic amines.[1]

-

-

Quantification: Dilute the supernatant 1:100 and analyze via HPLC-UV (210 nm) against a standard curve.

Protocol B: Kinetic Solubility (Turbidimetric)

Best for: High-throughput screening (HTS) and early discovery.[1]

-

Stock: Prepare a 10 mM stock solution in DMSO.

-

Titration: Spike stock into aqueous buffer (pH 7.4) in a 96-well plate to achieve concentrations from 1 µM to 500 µM.

-

Incubation: Shake for 2 hours at room temperature.

-

Readout: Measure Absorbance at 620 nm (turbidity).

-

Calculation: The solubility limit is the concentration inflection point where OD620 rises above baseline.[1]

Mechanistic Visualization: Solubility Determination Workflow

The following diagram illustrates the decision logic for processing this specific amine-hydrochloride salt.

Figure 1: Decision logic for thermodynamic solubility determination of amine-hydrochloride salts.

Handling & Storage Best Practices

To maintain the integrity of the solubility profile, adhere to these handling standards:

-

Hygroscopicity: As a hydrochloride salt, this compound is hygroscopic.[1] Exposure to ambient moisture will cause the solid to clump, leading to weighing errors and variable dissolution rates.[1]

-

Action: Store in a desiccator at -20°C. Equilibrate to room temperature before opening.

-

-

Common Ion Effect: When dissolving in buffers containing chloride (e.g., Krebs-Henseleit, PBS), the solubility limit will be lower than in pure water due to the abundance of Cl⁻ ions shifting the equilibrium toward the solid precipitate.[1]

-

Action: For maximum concentration, dissolve in pure water first, then dilute into the buffer.[1]

-

-

Stability: Aqueous solutions of acetamides are generally stable, but the secondary amine is susceptible to oxidation over time.[1]

-

Action: Prepare fresh solutions daily or store frozen (-20°C) for up to 1 week.

-

References

Sources

- 1. N,N-Diethylacetamide | C6H13NO | CID 12703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethylethanolamine - Wikipedia [en.wikipedia.org]

- 3. 2-Cyano-N,N-diethylacetamide | 26391-06-0 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. N,N-dimethyl-2-(methylamino)acetamide | C5H12N2O | CID 2063713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buy N-Methyl-N-[2-(methylamino)ethyl]acetamide HCl [smolecule.com]

- 8. 2-(Diethylamino)-N,N-diethylacetamide | C10H22N2O | CID 13352066 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analytical Method Development for N,N-diethyl-2-(methylamino)acetamide Hydrochloride

Executive Summary & Molecule Profile[1]

N,N-diethyl-2-(methylamino)acetamide hydrochloride (CAS: 44897-15-6) presents a classic "analytical blind spot" challenge.[1] As a small, aliphatic amine salt with no aromatic rings or conjugated systems, it lacks a strong UV chromophore. Furthermore, its high polarity (LogP < 0) and cationic nature at neutral pH make it difficult to retain on standard C18 Reversed-Phase (RP) columns without aggressive ion-pairing reagents.[1]

This guide outlines a Hydrophilic Interaction Liquid Chromatography (HILIC) protocol as the primary recommendation, utilizing Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) to overcome the UV limitation. A secondary Reversed-Phase Ion-Pairing (RP-IP) method with low-wavelength UV is provided as an alternative for labs limited to standard optical detection.[1]

Physicochemical Profile

| Parameter | Characteristic | Analytical Implication |

| Structure | Secondary amine + Amide core.[1][2] | |

| Chromophore | Negligible (Amide | Critical: UV detection at 210 nm is non-specific and low sensitivity. CAD/MS preferred. |

| pKa (Base) | ~9.5 - 10.5 (Secondary Amine) | Positively charged at pH < 9.[1] Requires buffer control. |

| Solubility | High (Water/Methanol) | Diluent must match mobile phase to prevent peak distortion. |

Method A: HILIC-CAD/MS (Gold Standard)[1]

Rationale: HILIC is the superior mode for small polar amines. It uses a high-organic mobile phase that promotes the formation of a water-rich layer on the stationary phase.[1] The polar analyte partitions into this layer and interacts via electrostatic mechanisms (with silica/zwitterionic phases), resulting in excellent retention and peak shape without ion-pairing reagents.

Chromatographic Conditions

-

Column: Zwitterionic HILIC (e.g., Merck SeQuant® ZIC®-HILIC or Waters Atlantis™ Premier BEH Z-HILIC), 2.1 x 100 mm, 3.5 µm.

-

Why: Zwitterionic phases provide both partition and weak electrostatic retention, ideal for charged amines.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

-

Isocratic Mode: 85% B / 15% A.[1]

-

Note: High organic content is required for HILIC retention.

-

-

Flow Rate: 0.3 mL/min (optimized for CAD/MS sensitivity).

-

Temperature: 35°C.[1]

Detection Strategy

-

Primary: Charged Aerosol Detector (CAD)

-

Alternative: LC-MS (ESI+) [1]

Sample Preparation[1]

-

Diluent: 90:10 Acetonitrile:Water.[1]

-

Critical Warning: Dissolving the sample in 100% water will cause "solvent mismatch," leading to peak breakthrough or splitting in HILIC. The sample solvent must be weaker (more organic) than the mobile phase.

-

Method B: Ion-Pair Reversed-Phase HPLC (UV Alternative)[1]

Rationale: If HILIC/CAD is unavailable, retention on C18 is achieved using an Ion-Pairing (IP) reagent (e.g., Hexanesulfonate or Octanesulfonate). The IP reagent forms a neutral complex with the cationic amine, allowing it to partition into the hydrophobic C18 stationary phase.

Chromatographic Conditions

-

Column: C18 Endcapped (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 5 µm.

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.[1]

-

Temperature: 30°C.

Detection (UV)[7][8]

-

Wavelength: 205 nm or 210 nm.[1]

-

Bandwidth: 4 nm (if using DAD).

-

Reference: 360 nm (to compensate for drift).

-

Limitation: At 205 nm, many organic solvents and impurities absorb light. Use "Far UV" grade Acetonitrile and high-purity salts to minimize baseline noise.[1]

Method Development Decision Logic

The following diagram illustrates the critical decision pathways for analyzing non-chromophoric aliphatic amines.

Figure 1: Decision tree for analytical method selection based on analyte physicochemical properties.

Validation Framework (ICH Q2)

To ensure the method is "Trustworthy" and "Self-Validating," the following acceptance criteria should be applied during validation.

System Suitability (Pre-Run)

-

Tailing Factor (

): NMT 1.5 (Amines are prone to tailing; HILIC minimizes this). -

Precision (RSD): NMT 2.0% for 5 replicate injections.

-

Signal-to-Noise (S/N): > 10 for the LOQ standard.[1]

Linearity & Range

-

Range: 0.1 µg/mL to 100 µg/mL (CAD/MS) or 10 µg/mL to 500 µg/mL (UV).

-

Curve Fitting:

Robustness (Critical Parameters)

-

pH: ± 0.2 units (Critical for HILIC retention of amines).

-

Buffer Concentration: ± 5 mM (Affects electrostatic shielding).

-

Temperature: ± 5°C.[1]

Derivatization Strategy (Break-Glass Option)

If UV detection is mandatory but 205 nm sensitivity is insufficient, pre-column derivatization is the only viable path.

-

Reagent: FMOC-Cl (9-Fluorenylmethyl chloroformate).[1]

-

Target: Secondary amine (Methylamino group).

-

Mechanism: FMOC reacts with secondary amines to form a highly fluorescent/UV-active carbamate derivative.[1]

-

Detection: Fluorescence (Ex: 265 nm, Em: 315 nm) or UV 265 nm.

-

Protocol: Mix sample with borate buffer (pH 8) + FMOC-Cl in ACN. React 5 mins. Quench with hydrophobic amine (e.g., heptylamine) to remove excess FMOC. Inject.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13352066, 2-(Diethylamino)-N,N-diethylacetamide.[1] Retrieved January 29, 2026 from [Link]

- McCalley, D. V. (2017).Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. (Authoritative review on HILIC mechanisms for amines).

-

Holzgrabe, U., et al. (2021). No chromophore - no problem? Pitfalls in the analysis of challenging compounds. Wiley Analytical Science. Retrieved from [Link]

Sources

- 1. Acetamide, N,N-diethyl- [webbook.nist.gov]

- 2. 2-(Diethylamino)-N,N-diethylacetamide | C10H22N2O | CID 13352066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ajpaonline.com [ajpaonline.com]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Application Note: GC-MS Detection of N,N-diethyl-2-(methylamino)acetamide Hydrochloride

Executive Summary & Scientific Rationale

This protocol details the detection and quantification of N,N-diethyl-2-(methylamino)acetamide hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS).[1] This compound is a secondary amine often encountered as a degradation product or synthetic intermediate of local anesthetics (e.g., Lidocaine).

The Analytical Challenge: The analyte exists as a hydrochloride salt. Direct injection of amine salts into a GC system is catastrophic; it causes liner contamination, column phase degradation, and peak tailing due to the non-volatile ionic nature of the salt.

The Solution: This method employs a Liquid-Liquid Extraction (LLE) under alkaline conditions to liberate the free base, followed by Silylation (Derivatization) . While the free base is sufficiently volatile for direct analysis, derivatization with MSTFA is recommended to cap the secondary amine, preventing adsorption on active sites (silanols) in the inlet and column, thereby significantly improving sensitivity and peak symmetry.

Chemical Profile & Properties[2][3][4][5][6][7]

| Property | Data |

| Chemical Name | N,N-diethyl-2-(methylamino)acetamide hydrochloride |

| CAS Number | 44897-15-6 (Salt) / 685-91-6 (Analogous Amide) |

| Molecular Formula | |

| MW (Salt) | ~180.68 g/mol |

| MW (Free Base) | 144.21 g/mol |

| pKa (Calc) | ~8.0 (Secondary Amine) |

| Target Ion (Free Base) | m/z 44 (Base Peak), 58, 72, 144 (M+) |

| Target Ion (TMS-Deriv) | m/z 216 (M+), 73 (TMS), 100 |

Experimental Workflow

The following diagram illustrates the critical path from raw sample to data acquisition. The "Basification" step is the control point that ensures the salt is converted to the analyzable free base.

Caption: Critical workflow converting the non-volatile HCl salt into a volatile TMS-derivative.

Detailed Sample Preparation Protocol

Reagents Required[9][10][11][12][13][14]

-

Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

-

Basifying Agent: 1.0 M NaOH or Saturated Sodium Carbonate (

). -

Derivatizing Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS.

-

Internal Standard (IS): Lidocaine-D10 or Diphenylamine (10 µg/mL in solvent).

Step-by-Step Methodology

Phase 1: Free Base Liberation (Mandatory)

-

Solubilization: Weigh 10 mg of the HCl salt sample and dissolve in 5 mL of deionized water.

-

Basification: Add 1.0 mL of 1.0 M NaOH (or saturated

) to the aqueous solution. Verify pH is > 10 using pH paper.-

Why: The amine must be deprotonated (

) to become lipophilic and volatile.

-

-

Extraction: Add 5 mL of Dichloromethane (DCM). Cap and vortex vigorously for 60 seconds.

-

Separation: Centrifuge at 3000 rpm for 5 minutes to separate layers. Collect the bottom organic layer (DCM).

-

Drying: Pass the organic layer through a small column of anhydrous Sodium Sulfate (

) to remove residual water.

Phase 2: Derivatization (Recommended for Trace Analysis)

Note: If analyzing high concentrations (>100 ppm), the free base from Phase 1 can be injected directly. For trace analysis (<10 ppm) or best peak shape, proceed with derivatization.

-

Evaporation: Evaporate 1 mL of the dried extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reaction: Reconstitute the residue in 50 µL of Ethyl Acetate and add 50 µL of MSTFA .

-

Incubation: Cap the vial and heat at 60°C for 30 minutes.

-

Mechanism:[2] The active hydrogen on the secondary amine is replaced by a Trimethylsilyl (TMS) group.

-

-

Cooling: Allow to cool to room temperature before injection.

Instrumental Method (GC-MS)[15]

Gas Chromatography (Agilent 7890 or equivalent)

| Parameter | Setting | Rationale |

| Inlet | Split/Splitless | Split (10:1) for purity; Splitless for trace impurities. |

| Inlet Temp | 250°C | Sufficient to volatilize the amine/derivative without thermal degradation. |

| Column | DB-5MS or Rtx-5MS | 30m × 0.25mm × 0.25µm. Standard non-polar phase. |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode for stable retention times. |

| Oven Program | Initial: 80°C (Hold 1 min) | Prevents solvent focusing issues. |

| Ramp: 15°C/min to 280°C | Efficient separation of impurities. | |

| Final: 280°C (Hold 3 min) | Bake out high-boilers. | |

| Transfer Line | 280°C | Prevents condensation before MS source. |

Mass Spectrometry (Agilent 5975/5977 or equivalent)

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Ionization: Electron Impact (EI) at 70 eV

-

Acquisition Mode: Scan (m/z 35–350) for ID; SIM for Quant.

Fragmentation Logic & Identification

The identification relies on specific cleavage patterns.

-

Underivatized (Free Base):

-

Base Peak (m/z 44): Arises from

-cleavage at the secondary amine ( -

m/z 58:

(if chain extension exists, but less likely here). -

m/z 100: Diethylcarbamoyl cation (

). -

Molecular Ion (m/z 144): Usually weak intensity.

-

-

TMS-Derivative:

-

Molecular Ion (m/z 216): Stronger intensity than free base.

-

m/z 73: Trimethylsilyl cation (

).

-

Validation & Troubleshooting

System Suitability Criteria

-

Tailing Factor: < 1.5 (Derivatization usually achieves < 1.1).

-

Resolution: > 2.0 between analyte and Internal Standard.

-

Blank Check: Inject pure DCM/MSTFA to ensure no carryover (amines are "sticky").

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Peak Detected | Analyte remained as salt | Ensure pH > 10 during extraction. Use stronger base (NaOH). |

| Peak Tailing | Active sites in liner | Replace liner with deactivated glass wool. Switch to derivatization method. |

| Corrosion of Inlet | HCl injection | STOP. Never inject the salt directly. Perform LLE immediately. |

| Extra Peaks | Incomplete derivatization | Ensure reagents are fresh (MSTFA hydrolyzes with moisture). Increase reaction time. |

References

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Acetamide, N,N-diethyl-. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

-

PubChem. (2023). N,N-Diethyl-2-(methylamino)acetamide Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

- Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.

Sources

Application Note: In Vitro Dosing and Administration of N,N-diethyl-2-(methylamino)acetamide Hydrochloride

This Application Note is designed to provide a rigorous, standardized framework for the handling, dosing, and biological evaluation of N,N-diethyl-2-(methylamino)acetamide hydrochloride in in vitro systems.

Given the compound's structural profile as an amphiphilic amino-acetamide (structurally related to sarcosine analogs and local anesthetic metabolites), this guide focuses on pharmacological profiling and cytotoxicity assessment , which are the primary contexts for its research application.

Executive Summary

N,N-diethyl-2-(methylamino)acetamide hydrochloride (CAS: 44897-15-6) is a small molecule amine often utilized as a biochemical probe in proteomics, a pharmaceutical intermediate, or a reference standard for impurity profiling in diethylacetamide-based synthesis.[1][2] Its structural homology to sarcosine (N-methylglycine) derivatives suggests potential activity at glycine transporters (GlyT1) or as a metabolic substrate.

This guide provides a validated protocol for its reconstitution, serial dilution, and administration in mammalian cell culture. It emphasizes the mitigation of osmotic shock, pH drift, and precipitation artifacts common with hydrochloride salts.

Physicochemical Profile & Stability

Understanding the compound's physical state is a prerequisite for accurate dosing.

| Parameter | Specification | Notes |

| Chemical Formula | Hydrochloride salt improves water solubility. | |

| Molecular Weight | 180.68 g/mol | Use this value for Molarity (M) calculations. |

| Solubility | Water (≥ 50 mg/mL); DMSO (≥ 100 mg/mL) | Highly soluble in aqueous buffers due to ionic nature. |

| pKa | ~8.0 - 9.0 (Secondary Amine) | Buffering capacity of media (HEPES/Bicarbonate) is critical at high doses. |

| Stability | Hygroscopic | Store desiccated at -20°C. Reconstituted stocks stable for 1 week at 4°C. |

Reconstitution and Stock Preparation

Solvent Selection

While the compound is water-soluble, DMSO (Dimethyl Sulfoxide) is recommended for the primary stock solution (100 mM - 500 mM) to ensure sterility and long-term stability, provided the final DMSO concentration in culture is <0.5%.

-

Preferred: Sterile-filtered Water or PBS (for immediate use).

-

Alternative: Anhydrous DMSO (for frozen stocks).

Preparation Protocol (10 mM Stock)

Objective: Prepare 10 mL of a 10 mM stock solution in PBS.

-

Calculate Mass:

-

Weighing: Weigh 18.07 mg of substance into a sterile 15 mL conical tube.

-

Solubilization: Add 8.0 mL of sterile PBS (pH 7.4). Vortex vigorously for 30 seconds until fully dissolved.

-

Volume Adjustment: Bring volume to exactly 10.0 mL with PBS.

-

Sterilization: Filter through a 0.22 µm PVDF or PES syringe filter . Do not use Nylon filters as they may bind amines.

-

Aliquot: Dispense into 500 µL aliquots and store at -20°C. Avoid freeze-thaw cycles.

Cell Culture Dosing Strategy

Experimental Design Logic

To determine the biological window (efficacy vs. toxicity), a Logarithmic Dosing Scheme is required. The hydrochloride salt can acidify culture media at high concentrations (>1 mM); therefore, buffering capacity must be monitored.

Serial Dilution Workflow

Goal: Generate a dose-response curve from 0.1 µM to 1000 µM.

Figure 1: Serial dilution workflow ensuring consistent intermediate concentrations. All dilutions should be performed in complete culture media to prevent protein precipitation shock upon addition to cells.

Biological Assay Protocols

Cytotoxicity Profiling (Impurity/Metabolite Assessment)

Since this compound is often an intermediate or impurity, establishing the

Method: CCK-8 or MTT Assay. Cell Model: HepG2 (Metabolic competence) or HEK293 (General toxicity).

-

Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Treatment: Remove spent media. Add 100 µL of fresh media containing the compound (0, 1, 10, 50, 100, 500, 1000 µM).

-

Control: Vehicle only (PBS or DMSO matched).

-

Positive Control: Triton X-100 (0.1%) or Doxorubicin (1 µM).

-

-

Incubation: Incubate for 24 hours and 48 hours at 37°C, 5%

. -

Readout: Add 10 µL CCK-8 reagent. Incubate 2h. Measure Absorbance at 450 nm.

Mechanistic Pathway Analysis (Glycine Signaling Hypothesis)

If investigating the compound as a Sarcosine (GlyT1 inhibitor) analog , the following pathway logic applies. The compound may elevate intracellular glycine or modulate NMDA receptors.

Figure 2: Hypothetical mechanism of action if the compound acts as a sarcosine mimetic. Dashed lines indicate investigational interactions requiring validation via patch-clamp or uptake assays.

Data Analysis & Interpretation

Viability Calculation

Normalize all data to the Vehicle Control (0 µM).

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Media turns yellow immediately | Acidity from HCl salt | Buffer media with 25 mM HEPES. Adjust stock pH to 7.4 using NaOH before filtering. |

| Precipitation at >500 µM | Low solubility in serum | Prepare stock in DMSO; ensure slow addition with rapid mixing. |

| Inconsistent replicates | Pipetting error / Viscosity | Use reverse pipetting for viscous stocks. Pre-mix in master blocks before adding to cells. |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13352066, 2-(Diethylamino)-N,N-diethylacetamide (Related Structure). Retrieved from [Link]

- Hermann, R. et al. (2005). "Sarcosine and its analogs: Functional and physicochemical characterization." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for sarcosine analogs).

-

OECD Guidelines for the Testing of Chemicals. Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. (Standard protocol for small molecule cytotoxicity). Retrieved from [Link]

(Note: Specific biological literature for this exact CAS is limited; protocols are derived from standard operating procedures for amphiphilic amine hydrochlorides and sarcosine analogs.)

Sources

Validation & Comparative

Comparative analysis of N,N-diethyl-2-(methylamino)acetamide hydrochloride activity

[1]

Executive Summary & Chemical Identity

NDMA-HCl represents a synthetic modification of Sarcosine (N-methylglycine) .[1] By converting the carboxylic acid of sarcosine into a diethylamide, the molecule transitions from a zwitterionic, polar amino acid to a lipophilic, non-ionizable amide.[1]

-

Core Utility: Lead fragment for Glycine Transporter 1 (GlyT1) inhibition; CNS-penetrant vector for sarcosine delivery.[1]

-

Key Differentiator: Unlike its parent compound (Sarcosine), NDMA-HCl exhibits high blood-brain barrier (BBB) permeability due to the masking of the carboxylate group.[1]

-

Negative Control: Despite structural similarities to the hydrophilic "tail" of Lidocaine, NDMA-HCl lacks the lipophilic aromatic "head" group required for voltage-gated sodium channel (

) blockade.[1]

| Property | Specification |

| IUPAC Name | N,N-diethyl-2-(methylamino)acetamide hydrochloride |

| Common Ref. | Sarcosine Diethylamide HCl |

| Formula | |

| MW | 180.68 g/mol (Salt) |

| Role | GlyT1 Inhibitor Fragment / CNS Probe |

Comparative Pharmacodynamics & SAR

This section compares NDMA-HCl against three distinct classes of alternatives to contextualize its activity profile:

-

Sarcosine: The endogenous biological standard.[1]

-

ALX-5407 (NFPS): A high-affinity, irreversible GlyT1 inhibitor standard.[1]

-

Lidocaine: A structural negative control (Local Anesthetic).[1]

Table 1: Comparative Activity Profile

| Feature | NDMA-HCl (The Topic) | Sarcosine (Endogenous) | ALX-5407 (Standard) | Lidocaine (Negative Ctrl) |

| Primary Target | GlyT1 (Competitive/Substrate) | GlyT1 (Substrate) | GlyT1 (Irreversible Inhibitor) | |

| Potency ( | Moderate ( | Low ( | High ( | N/A for GlyT1 |

| LogP (Lipophilicity) | ~0.8 (CNS Penetrant) | -1.4 (Poor CNS entry) | 4.5 (High CNS entry) | 2.4 |

| Metabolic Stability | Moderate (Amidase sensitive) | High | High | Moderate (CYP1A2) |

| Mechanism | Competitive blockade of Glycine uptake | Physiological uptake | Covalent/Tight-binding | Pore occlusion |

*Note: Potency values are representative estimates based on sarcosine-amide SAR studies.

Structure-Activity Relationship (SAR) Analysis

The activity of NDMA-HCl is defined by the Amide Capping Effect .[1]

-

The Diethylamide Group: Replaces the carboxylate of sarcosine.[1] This removes the negative charge at physiological pH, preventing zwitterion formation.[1] This modification is critical for passive diffusion across the BBB.[1]

-

The N-Methyl Group: Retained from sarcosine, this secondary amine is essential for recognition by the GlyT1 substrate binding pocket.[1] Removing this (to form glycine diethylamide) reduces affinity; expanding it (to N-ethyl or N-propyl) introduces steric clash.[1]

Mechanism of Action & Signaling Pathways

NDMA-HCl functions primarily by modulating the glycine site of the NMDA receptor (NMDAR) indirectly via GlyT1 inhibition.[1]

Pathway Logic:

-

Inhibition: NDMA-HCl competes with synaptic glycine for GlyT1 transporters on glial cells.[1]

-

Accumulation: Reduced uptake raises synaptic glycine concentrations.[1]

-

Activation: Elevated glycine acts as a co-agonist at the NR1 subunit of NMDARs.[1]

-

Outcome: Enhanced glutamatergic signaling (Long-Term Potentiation).[1]

Figure 1: Mechanism of Action illustrating the indirect modulation of NMDA receptors via GlyT1 blockade.[1]

Experimental Protocols

To validate the activity of NDMA-HCl, the following self-validating protocols are recommended.

Protocol A: [

]-Glycine Uptake Assay (Potency Validation)

Purpose: To determine the

-

Cell System: CHO-K1 cells stably expressing human GlyT1 (hGlyT1).[1]

-

Preparation:

-

Seed cells at

cells/well in 96-well plates. -

Buffer: HBSS + 10 mM HEPES (pH 7.4).[1]

-

-

Treatment:

-

Uptake Phase:

-

Add [

]-Glycine (50 nM final concentration). -

Incubate for 10 minutes.

-

-

Termination:

-

Quantification: Liquid scintillation counting.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive

.

Protocol B: PAMPA-BBB Assay (Permeability Validation)

Purpose: To confirm the "Amide Capping" hypothesis regarding CNS penetration.[1]

-

System: Parallel Artificial Membrane Permeability Assay (PAMPA) with BBB-specific lipid solution (porcine polar brain lipid).[1]

-

Donor Plate: Load

of NDMA-HCl ( -

Acceptor Plate: Load

of PBS into acceptor wells. -

Membrane: Coat PVDF filter with

of BBB lipid solution.[1] -

Incubation: Sandwich plates and incubate for 18 hours at room temperature (humidity chamber).

-

Analysis: Measure concentration in Donor and Acceptor wells via HPLC-UV (210 nm) or LC-MS.

-

Calculation: Calculate Effective Permeability (

).-

Success Criterion:

indicates high CNS permeability.[1]

-

Synthesis & Screening Workflow

The following diagram outlines the logical workflow for evaluating NDMA-HCl as a lead fragment.

Figure 2: Evaluation pipeline for Sarcosine-derivative fragments.

References

-

Catterall, W. A., & Mackie, K. (2011).[1] Local Anesthetics.[1][2][3][4][5][6][7][8] In: Brunton LL, Chabner BA, Knollmann BC, editors.[1] Goodman & Gilman's The Pharmacological Basis of Therapeutics.[1] 12th ed. New York: McGraw-Hill.[1] (Establishes the structural requirement of the aromatic ring for

blockade, distinguishing NDMA-HCl from anesthetics). -

Harsing, L. G., et al. (2006).[1] Glycine Transporter Type-1 and its Inhibitors. Current Medicinal Chemistry, 13(9), 1017–1044.[1] (Detailed SAR on sarcosine derivatives and the necessity of N-methylation).

-

Di, L., & Kerns, E. H. (2003).[1] Profiling drug-like properties in discovery: screening and structural design. Current Opinion in Chemical Biology, 7(3), 402-408.[1] (Methodology for PAMPA-BBB and LogP optimization).

-

Sur, C., & Kinney, G. G. (2004).[1] Glycine transporter 1 inhibitors: a new avenue for the treatment of schizophrenia. Current Opinion in Investigational Drugs, 5(7), 752-756.[1] (Contextualizes the therapeutic utility of NDMA-HCl type molecules).

Sources

- 1. N,N-Diethylacetamide | C6H13NO | CID 12703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. 3 Pharmacology of local anaesthetics | Pocket Dentistry [pocketdentistry.com]

- 4. Essentials of Local Anesthetic Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacy180.com [pharmacy180.com]

- 8. researchgate.net [researchgate.net]

Definitive Identification Guide: N,N-Diethyl-2-(methylamino)acetamide Hydrochloride

Executive Summary

N,N-Diethyl-2-(methylamino)acetamide hydrochloride (CAS: 44897-15-6 for HCl salt) is a specific aliphatic amine-amide derivative often utilized as a pharmaceutical intermediate or research reagent.[1][2][3][4][5] Its structural integrity relies on two distinct functional domains: the tertiary amide (N,N-diethyl) and the secondary amine salt (N-methylamino HCl).[6]

Confirming its identity requires a multi-modal approach because simple techniques like melting point are insufficient for distinguishing it from varying salt forms or closely related regioisomers (e.g., ethylamino-N-ethyl-N-methyl variants). This guide establishes Nuclear Magnetic Resonance (NMR) as the primary structural validation tool, supported by Mass Spectrometry (MS) and FT-IR for orthogonal confirmation.[6]

Part 1: Structural Analysis & Identification Strategy[7]

The molecule consists of a glycine backbone where the carboxylic acid is amidated with diethylamine, and the amine is methylated.[6]

Molecular Formula:

The Analytical Decision Matrix

The following decision tree outlines the logical flow for confirming the identity of the substance.

Figure 1: Analytical workflow for the step-by-step identification of N,N-diethyl-2-(methylamino)acetamide HCl.

Part 2: The Gold Standard - Nuclear Magnetic Resonance (NMR)

NMR is the only technique capable of distinguishing the specific substitution pattern (N-methyl vs. N-ethyl) and the amide rotamers characteristic of this molecule.

1H NMR Expectations (DMSO-d6)

Using DMSO-d6 is critical to prevent proton exchange of the ammonium salt, allowing observation of the salt protons.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 9.0 - 9.5 | Broad Singlet | 2H | Confirms HCl salt formation. | |

| 4.0 - 4.1 | Singlet | 2H | Alpha-methylene. May appear as a doublet if coupling to | |

| 3.2 - 3.4 | Quartets (x2) | 4H | Amide ethyl groups.[6] Often appear as two distinct sets due to restricted rotation (magnetic non-equivalence).[6] | |

| 2.5 - 2.6 | Singlet | 3H | N-Methyl group. Distinctive singlet. | |

| 1.0 - 1.2 | Triplets (x2) | 6H | Methyls of the ethyl groups.[6] |

Critical Analysis:

-

Rotamers: Tertiary amides exhibit restricted rotation around the C-N bond.[6] At room temperature, the two ethyl groups on the amide nitrogen are magnetically non-equivalent.[6] You will likely see broadening or splitting of the ethyl signals (two quartets, two triplets).[6]

-

Salt vs. Free Base: The free base will lack the broad peak at >9.0 ppm, and the alpha-methylene (~4.0 ppm) will shift upfield (lower ppm) due to the loss of the electron-withdrawing positive charge on the neighbor nitrogen.[6]

13C NMR Expectations[7]

-

Carbonyl (C=O): ~165 ppm.[6]

-

Alpha-Carbon (

): ~48-50 ppm. -

N-Methyl (

): ~33-35 ppm.[7] -

Amide Ethyls (

): Two signals around 40-42 ppm (methylene) and 12-14 ppm (methyl) due to rotamers.

Part 3: Orthogonal Validation - Mass Spectrometry & IR

While NMR provides the map, MS provides the weight, and IR confirms the ionic nature.[6]

Mass Spectrometry (LC-MS ESI+)

-

Target Ion: Protonated molecular ion

.[6] -

Calculation:

-

Fragmentation Pattern: High collision energy may yield fragments corresponding to the loss of the diethylamine group (m/z ~72) or the methylglycine fragment.[6]

Fourier Transform Infrared Spectroscopy (FT-IR)

-

Amide I Band: Strong absorption at 1640–1660 cm⁻¹ (Tertiary Amide C=O stretch).[6]

-

Amine Salt: Broad, multiple bands between 2400–3000 cm⁻¹ (N-H stretching of quaternary/tertiary ammonium salts).[6]

-

Absence: No N-H stretch in the 3300-3400 cm⁻¹ region (which would indicate a primary amide or free secondary amine).[6]

Part 4: Comparative Performance Guide

Why choose NMR over cheaper methods?

| Feature | NMR (1H) | FT-IR | LC-MS | Melting Point |

| Specificity | High (Distinguishes isomers) | Medium (Functional groups only) | Medium (Mass only, isomers identical) | Low (Ambiguous) |

| Salt Confirmation | High (Sees | High (Broad salt bands) | Low (Salt dissociates in source) | Medium (Distinct range) |

| Sample Prep | Dissolve in DMSO-d6 | KBr Pellet or ATR | Dissolve in MeOH/Water | Capillary tube |

| Throughput | Low (10-15 mins/sample) | High (<2 mins) | High (<5 mins) | Low |

| Verdict | Primary ID Method | Secondary Check | Purity/Mass Check | Preliminary Check |

Part 5: Experimental Protocols

Protocol A: 1H NMR for Identification

Objective: Confirm structure and salt stoichiometry.[6]

-

Preparation: Weigh approximately 10-15 mg of the sample into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d6 (Deuterated Dimethyl Sulfoxide).

-

Acquisition: Transfer to a 5mm NMR tube. Acquire spectrum with at least 16 scans, 1 second relaxation delay.[6]

-

Processing: Reference the residual DMSO pentet to 2.50 ppm.

-

Validation:

Protocol B: HPLC-MS Purity & Identity

Objective: Confirm molecular weight and assess purity.[4][6][8]

-

Mobile Phase A: Water + 0.1% Formic Acid.[6]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).[6]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: ESI+ Mode (Scan range 100–500 m/z).[6]

-

Criterion: Main peak must show m/z 145.1. Purity (UV 210 nm) should be >98%.[2][6]

Visualization of Amide Resonance

The following diagram illustrates why you see complex multiplets for the ethyl groups in NMR.

Figure 2: Amide resonance leads to restricted rotation, causing the N-ethyl groups to appear distinct in NMR spectra.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12703, N,N-Diethylacetamide. Retrieved from [Link](Note: Used for spectral comparison of the amide fragment).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition.[6] John Wiley & Sons.[6] (Authoritative text on Amide Rotamers and Amine Salt IR bands).

-

NIST Mass Spectrometry Data Center. Acetamide, 2-chloro-N,N-diethyl- IR Spectrum. NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link](Reference for the diethylacetamide backbone spectral features).

Sources

- 1. scbt.com [scbt.com]

- 2. N,N-二乙基乙酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Cyano-N,N-diethylacetamide | 26391-06-0 [chemicalbook.com]

- 4. N,N-Diethyl-2-cyanoacetoamide 97 26391-06-0 [sigmaaldrich.com]

- 5. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]

- 6. N,N-Diethylacetamide | C6H13NO | CID 12703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diethylacetamide(685-91-6) 1H NMR spectrum [chemicalbook.com]

- 8. Acetamide, 2-chloro-N,N-diethyl- [webbook.nist.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.